Cas no 94475-64-6 (3-(benzyloxy)pyridin-2-ol)

3-(Benzyloxy)pyridin-2-ol is a versatile organic compound featuring a pyridine core substituted with a benzyloxy group at the 3-position and a hydroxyl group at the 2-position. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The benzyloxy moiety enhances solubility in organic solvents, facilitating further functionalization, while the hydroxyl group offers a site for derivatization or coordination chemistry. Its stability under standard conditions makes it practical for handling in laboratory settings. The compound is particularly valuable in heterocyclic chemistry for constructing complex molecular frameworks, enabling applications in medicinal chemistry and material science research.
3-(benzyloxy)pyridin-2-ol structure
3-(benzyloxy)pyridin-2-ol structure
Product Name:3-(benzyloxy)pyridin-2-ol
CAS No:94475-64-6
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD26792765
CID:2101982
PubChem ID:15666452
Update Time:2025-10-12

3-(benzyloxy)pyridin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(benzyloxy)pyridin-2-ol
    • 3-(benzyloxy)-1,2-dihydropyridin-2-one
    • A1-06531
    • CHPFCHGKXZKMHV-UHFFFAOYSA-N
    • D87529
    • 3-Benzyloxy-1H-pyridin-2-one
    • MFCD26792765
    • 3-(Benzyloxy)pyridin-2(1H)-one
    • AKOS016400921
    • 3-benzyloxypyridine-2-one
    • SY328657
    • DB-217729
    • 94475-64-6
    • 3-(BENZYLOXY)-1H-PYRIDIN-2-ONE
    • 3-phenylmethoxy-1H-pyridin-2-one
    • SCHEMBL945488
    • MDL: MFCD26792765
    • Inchi: 1S/C12H11NO2/c14-12-11(7-4-8-13-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
    • InChI Key: CHPFCHGKXZKMHV-UHFFFAOYSA-N
    • SMILES: O(C1=CC=CNC1=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 201.078978594g/mol
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.3Ų

3-(benzyloxy)pyridin-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
179831-5g
3-(Benzyloxy)pyridin-2-ol, 95%
94475-64-6 95%
5g
$1568.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750071-5g
3-(Benzyloxy)pyridin-2(1h)-one
94475-64-6 98%
5g
¥16200.00 2024-04-24

Additional information on 3-(benzyloxy)pyridin-2-ol

Recent Advances in the Study of 3-(Benzyloxy)pyridin-2-ol (CAS: 94475-64-6) in Chemical Biology and Pharmaceutical Research

The compound 3-(benzyloxy)pyridin-2-ol (CAS: 94475-64-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, featuring a benzyl-protected hydroxyl group on a pyridine scaffold, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, highlighting its broad utility in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-(benzyloxy)pyridin-2-ol derivatives as selective JAK3 inhibitors, with improved pharmacokinetic properties compared to earlier generations of inhibitors. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, achieving nanomolar potency against JAK3 while maintaining selectivity over other JAK isoforms. These findings suggest promising applications in autoimmune disease therapeutics, particularly for conditions where JAK3 plays a pivotal role in disease progression.

In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters reported novel 3-(benzyloxy)pyridin-2-ol derivatives exhibiting potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The compounds demonstrated minimal cytotoxicity against mammalian cells, indicating a favorable therapeutic window. Mechanistic studies revealed that these derivatives interfere with bacterial cell wall biosynthesis, potentially representing a new class of antibiotics with a novel mode of action.

The synthetic utility of 3-(benzyloxy)pyridin-2-ol has also been enhanced through recent methodological developments. A 2024 paper in Organic Letters described a novel palladium-catalyzed cross-coupling protocol that enables efficient functionalization of the pyridine ring at various positions while preserving the benzyloxy group. This advancement significantly expands the chemical space accessible from this versatile intermediate, facilitating the rapid generation of diverse compound libraries for high-throughput screening.

From a pharmaceutical formulation perspective, recent investigations have addressed the physicochemical properties of 3-(benzyloxy)pyridin-2-ol derivatives. Studies published in the European Journal of Pharmaceutical Sciences examined the compound's solubility, stability, and permeability characteristics, providing valuable data for formulation scientists working on drug delivery systems. These findings are particularly relevant for oral dosage form development, where the compound's moderate aqueous solubility presents both challenges and opportunities for formulation optimization.

Looking forward, the unique structural features of 3-(benzyloxy)pyridin-2-ol continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use as a fluorescence probe in cellular imaging studies. As synthetic methodologies advance and biological screening becomes more sophisticated, this compound is poised to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.

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